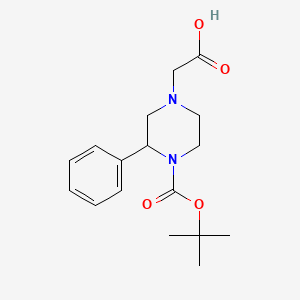![molecular formula C13H17Cl2NO2 B14175723 3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid CAS No. 4252-25-9](/img/structure/B14175723.png)
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid is a chemical compound with the molecular formula C13H17Cl2NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)amino groups attached to a phenyl ring, which is further connected to a propanoic acid moiety.
Méthodes De Préparation
The synthesis of 3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid involves several steps. One common method includes the esterification of 4-aminophenylbutyric acid with hydrochloric acid in methanol, followed by hydroxylation with acetic acid and ethylene oxide. The resulting product is then chlorinated using phosphorus trichloride and hydrolyzed with concentrated hydrochloric acid .
Analyse Des Réactions Chimiques
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, often resulting in the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Applications De Recherche Scientifique
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Industry: The compound is used in the production of certain pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid involves the formation of DNA crosslinks. The bis(2-chloroethyl)amino groups can alkylate DNA, leading to the formation of covalent bonds between DNA strands. This crosslinking inhibits DNA replication and transcription, ultimately resulting in cell death. This mechanism is particularly effective against rapidly proliferating cancer cells .
Comparaison Avec Des Composés Similaires
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid can be compared with other alkylating agents, such as melphalan and chlorambucil. While all these compounds share the ability to form DNA crosslinks, this compound is unique due to its specific structural features and the presence of a propanoic acid moiety. This structural difference can influence its reactivity and biological activity .
Similar compounds include:
Melphalan: An alkylating agent used in cancer therapy.
Chlorambucil: Another alkylating agent with applications in the treatment of chronic lymphocytic leukemia.
Propriétés
Numéro CAS |
4252-25-9 |
|---|---|
Formule moléculaire |
C13H17Cl2NO2 |
Poids moléculaire |
290.18 g/mol |
Nom IUPAC |
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H17Cl2NO2/c14-6-8-16(9-7-15)12-3-1-2-11(10-12)4-5-13(17)18/h1-3,10H,4-9H2,(H,17,18) |
Clé InChI |
DZZLSUVOCHEQJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N(CCCl)CCCl)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
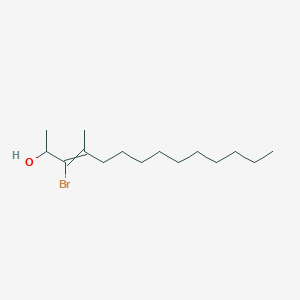
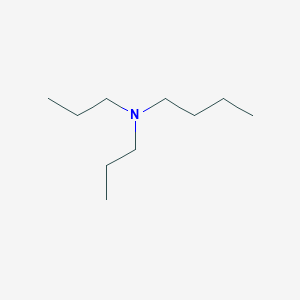

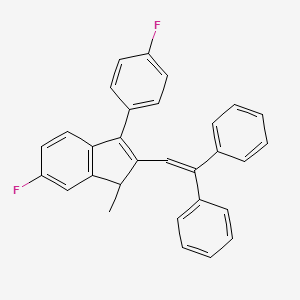
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B14175685.png)
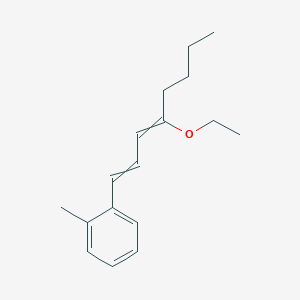

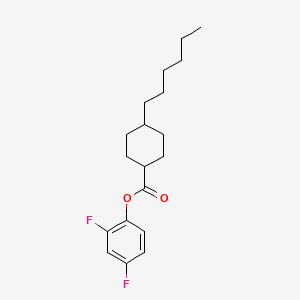

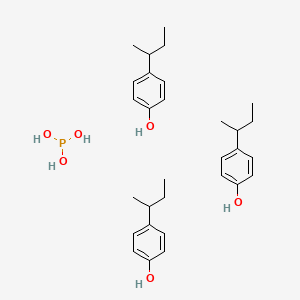

![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
